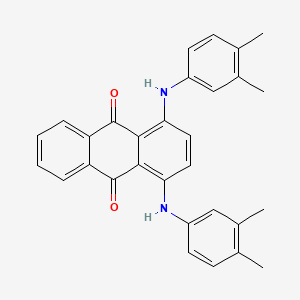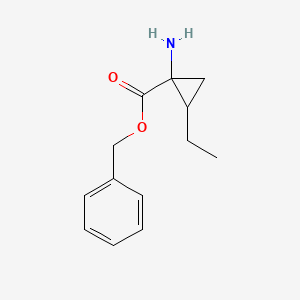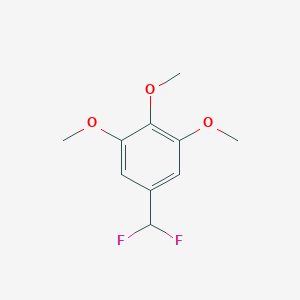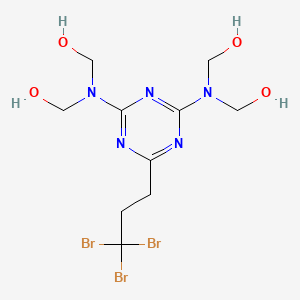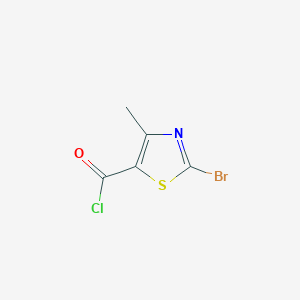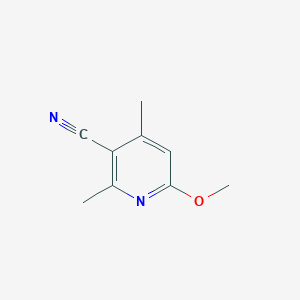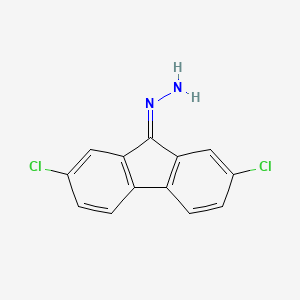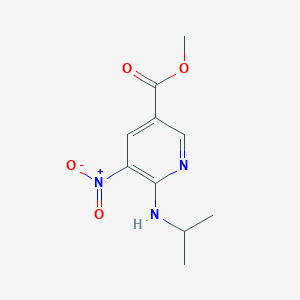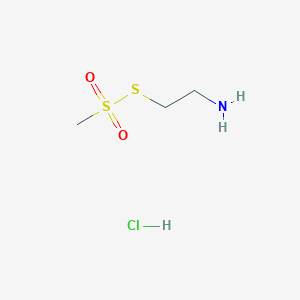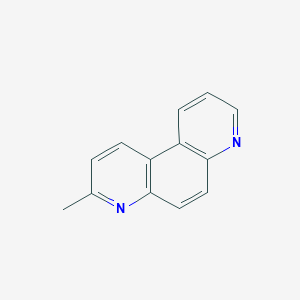
3-Methyl-4,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,7-phenanthroline typically involves the methylation of 4,7-phenanthroline. One common method is the reaction of 4,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale methylation reactions using automated reactors to ensure consistency and purity. The use of high-purity reagents and controlled reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like peroxomonosulfate.
Reduction: Reduction reactions can convert it back to its parent phenanthroline derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate in acidic aqueous solution.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Regeneration of phenanthroline derivatives.
Substitution: Formation of halogenated phenanthroline derivatives.
Scientific Research Applications
3-Methyl-4,7-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states . The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
1,10-Phenanthroline: A widely studied ligand with similar chelating properties.
4,7-Phenanthroline: The parent compound without the methyl group.
2,9-Dimethyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.
Uniqueness: 3-Methyl-4,7-phenanthroline is unique due to its specific substitution pattern, which can influence its chemical reactivity and binding affinity with metal ions. This makes it a valuable compound for specialized applications in coordination chemistry and material science .
Properties
CAS No. |
52105-16-5 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methyl-4,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-11-10-3-2-8-14-12(10)6-7-13(11)15-9/h2-8H,1H3 |
InChI Key |
SBPULJLRZWGMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



